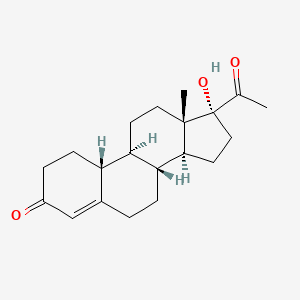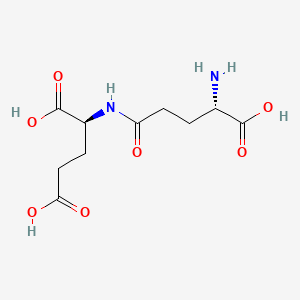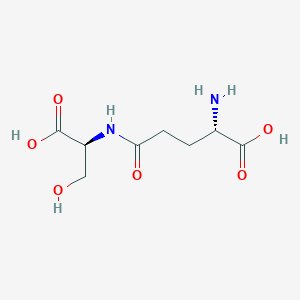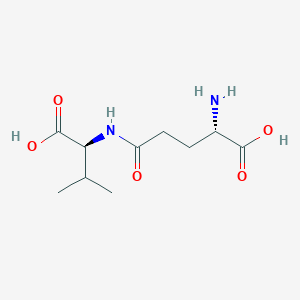
Gypenoside VIII
Overview
Description
Gypenoside VIII, also known as Ginsenoside Rd, is a compound found in Gynostemma pentaphyllum, a plant in the Cucurbitaceae family . It has been reported to have antitumor effects on the proliferation, migration, and apoptosis of various types of cancer cells .
Synthesis Analysis
Gypenosides are the major active components of Gynostemma pentaphyllum. The biosynthesis of gypenoside starts with the formation of 2,3-oxidosqualene through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids . 2,3-Oxidosqualene forms different triterpenoid skeletons under the catalysis of oxidosqualene cyclase (OSCs), which are subsequently modified by CYPs .Molecular Structure Analysis
The molecular structure of Gypenoside VIII is complex. It has been reported that gypenosides combine well with PI3K, AKT, and mTOR .Chemical Reactions Analysis
Gypenoside VIII is a compound that may inhibit or prevent tumor growth . It has been reported to have antitumor effects on the proliferation, migration, and apoptosis of various types of cancer cells .Scientific Research Applications
Anti-Cancer Effects
Chikusetsusaponin IV and V, which are similar to Chikusetsusaponin FK7, have been shown to induce apoptosis in HepG2 cancer cells . They inhibit cell viability, induce cell cycle arrest and apoptosis of HepG2 in a dose-dependent manner . They also enhance the intracellular Ca 2+ level and decrease the mitochondrial membrane potential in HepG2 cells . Furthermore, p53 and p21 were found up-regulated in HepG2 cells treated by these chikusetsusaponins .
Anti-Inflammatory Effects
Chikusetsusaponin V has been shown to suppress LPS-induced inflammatory cytokine NO, TNF-α, and IL-1β production in RAW264.7 cells . It also downregulates SIRT1 and upregulates Ac-NF-κB p65 induced by LPS in a dose-dependent manner in RAW264.7 cells .
Applications in Drug Delivery Systems
Chikusetsusaponin IVa has been used in drug delivery systems for the treatment of breast cancer . It has been loaded into a hybrid-cell membrane-coated nanocomplex to enhance the therapeutic efficacy against breast cancer .
Induction of Apoptosis in Gastric Cancer Cells
Gypenoside has been shown to induce apoptosis in HGC-27 and SGC-7901 gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway . It also enhances the antitumor effects of T cells by inhibiting the expression of PD-L1 .
Treatment of Non-Alcoholic Steatohepatitis (NASH)
Gypenoside LXXV has been shown to have beneficial roles in the pharmacological regulation of hepatic metabolic syndromes, including non-alcoholic steatohepatitis (NASH), non-alcoholic fatty liver disease (NAFLD), and obesity .
Neuroprotective Effects
Gypenosides have been shown to play a prominent role in protecting nerve cells in stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, depression and other neurological disorders .
Mechanism of Action
Target of Action
Chikusetsusaponin FK7, also known as Gypenoside VIII, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
It is known to interact with its target, egfr, leading to changes in cellular processes
Biochemical Pathways
Chikusetsusaponin FK7 is known to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of cancers .
Pharmacokinetics
It is known to be soluble in acetonitrile, methanol, and dmso , which suggests it may have good bioavailability
Result of Action
Chikusetsusaponin FK7 has been shown to have anti-obesity effects . It induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway and simultaneously inhibits the expression of PD-L1 in gastric cancer cells, thus enhancing the antitumor immunity of T cells .
Action Environment
It is known that the compound is derived from the rhizomes of panax japonicus , suggesting that its production and efficacy may be influenced by the growth conditions of the plant
Safety and Hazards
Future Directions
Gypenoside VIII has been reported to have antitumor effects on the proliferation, migration, and apoptosis of various types of cancer cells . Future research could focus on further elucidating the mechanisms of action of Gypenoside VIII and exploring its potential therapeutic applications in various types of cancer.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45-,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-IWFVLDDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031221 | |
| Record name | Ginsenoside Rd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52705-93-8 | |
| Record name | Ginsenoside Rd | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52705-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052705938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside Rd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-β-D-glucopyranosyl-(3β,12β)-20-(β-D-glucopyranosyloxy)-12-hydroxydammara-24-en-3-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE RD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB232T95AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















